N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of the dimethylamino group on the phenyl ring and the carboxamide group on the thiophene ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide typically involves the reaction of 4-(dimethylamino)aniline with thiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Corresponding amines
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can enhance the compound’s ability to interact with biological membranes and proteins. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The carboxamide group can form hydrogen bonds with target molecules, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the dimethylamino group, resulting in different chemical and biological properties.
N-[4-(dimethylamino)phenyl]furan-2-carboxamide: Similar structure but with a furan ring instead of thiophene, leading to different reactivity and applications.
N-[4-(dimethylamino)phenyl]pyrrole-2-carboxamide: Contains a pyrrole ring, which affects its electronic properties and biological activity.
Uniqueness
N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide is unique due to the combination of the dimethylamino group, thiophene ring, and carboxamide group. This combination imparts specific electronic, chemical, and biological properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-15(2)11-7-5-10(6-8-11)14-13(16)12-4-3-9-17-12/h3-9H,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWCVDNYNWVSSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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